molecular formula C11H19BO3 B13403091 4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No.: B13403091
M. Wt: 210.08 g/mol
InChI Key: NEISUWCVGVZLCQ-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a Z-configured alkenyl group tethered to a tetrahydrofuran (THF) ring. The Z stereochemistry at the alkenyl position and the electron-donating THF moiety distinguish it from other boronate esters. Such structural attributes influence its reactivity in cross-coupling reactions, stereoselective synthesis, and material science applications .

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(oxolan-3-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3

InChI Key

NEISUWCVGVZLCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the functionalization of tetrahydrofuran derivatives with boronic esters, often using boron reagents such as bis(pinacolato)diboron (B2Pin2) to introduce the boron moiety, followed by subsequent transformations to install the desired substituents.

Procedure Details:

  • Starting Material: 3-Hydroxytetrahydrofuran derivatives or related alcohols.
  • Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalysts (e.g., Pd(dppf)Cl2), potassium acetate (KOAc), and an inert solvent such as 1,4-dioxane.
  • Conditions: Reactions are typically conducted at elevated temperatures (~80°C) under nitrogen atmosphere for 12-24 hours.

Reaction Scheme:

Tetrahydrofuran derivative + B2Pin2 → (Pd-catalyzed borylation) → 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative

Key Notes:

  • The reaction proceeds via oxidative addition of palladium to the substrate, followed by transmetalation with B2Pin2.
  • The process yields the boronic ester with high efficiency (~70-93%), depending on the substrate and conditions.

Preparation via Cross-Coupling of Boronic Esters with Tetrahydrofuran Aldehydes

Method Overview:

This strategy involves coupling a boronic ester intermediate with an aldehyde derived from tetrahydrofuran, enabling the formation of the exocyclic double bond at the 2-position.

Procedure Details:

  • Starting Material: Boronic ester (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine).
  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), base such as sodium carbonate (Na2CO3), and solvents like ethanol, water, or toluene.
  • Conditions: Heating at 80°C for 4-6 hours under inert atmosphere.

Reaction Scheme:

Boronic ester + Tetrahydrofuran aldehyde → (Pd-catalyzed coupling) → 4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

Key Notes:

  • The coupling introduces the (z)-alkylidene linkage.
  • Purification involves chromatography, with yields often exceeding 90%.

Hydroboration of Tetrahydrofuran Derivatives Followed by Functionalization

Method Overview:

Hydroboration of tetrahydrofuran derivatives followed by oxidation or coupling steps can produce the target compound.

Procedure Details:

  • Starting Material: Unsaturated tetrahydrofuran derivatives, such as tetrahydrofuran-3-ylidenemethyl compounds.
  • Reagents: Borane reagents (e.g., BH3·THF), followed by oxidation with hydrogen peroxide (H2O2).
  • Conditions: Hydroboration at low temperature (-78°C), then oxidation at room temperature.

Reaction Scheme:

Unsaturated tetrahydrofuran derivative + BH3·THF → Hydroboration → Oxidation → 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative

Key Notes:

  • This method allows regioselective addition of boron across the double bond.
  • Subsequent steps enable the installation of the (z)-alkylidene group.

Use of Diiodomethyl-Substituted Boronic Compounds

Method Overview:

Recent advances utilize diiodomethyl boronic compounds, such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to directly introduce borocyclopropane motifs, which can be transformed into the target compound.

Procedure Details:

  • Starting Material: 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Reagents: Olefins or aldehydes, with catalysts like copper or palladium complexes.
  • Conditions: Cyclopropanation at room temperature or slightly elevated temperatures (~80°C).

Reaction Scheme:

Olefins + 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → Borocyclopropanes → Functionalization to target compound

Key Notes:

  • This method is particularly useful for constructing complex boron-containing cyclic structures.
  • The process is efficient for incorporating the boronic ester into biologically relevant frameworks.

Data Summary Table

Method Reagents Solvent Temperature Yield (%) Remarks
Boronic ester from tetrahydrofuran B2Pin2, Pd(dppf)Cl2, KOAc 1,4-dioxane 80°C 70-93 High efficiency, versatile
Cross-coupling with aldehyde Boronic ester, Pd(PPh3)4, Na2CO3 Ethanol/water 80°C >90 Suitable for (z)-alkylidene formation
Hydroboration/Oxidation BH3·THF, H2O2 -78°C to RT Room temp Variable Regioselective, controlled
Diiodomethyl boronic compounds Diiodomethylboron, olefins Toluene 80°C Variable For borocyclopropane synthesis

Chemical Reactions Analysis

Types of Reactions

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, dihydrofuran derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane

  • Structural Difference : Lacks the alkenyl group, directly attaching the THF ring to boron.
  • Reactivity : Reduced conjugation compared to the alkenyl-containing target compound, leading to lower participation in Suzuki-Miyaura coupling.
  • Similarity Score : 0.71 (CAS 1215107-29-1) .

(Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

  • Synthesis : Prepared via hydroboration of phenylacetylene with pinacolborane under controlled conditions (100°C, 3 days) .
  • Applications : Used in stereoselective alkene synthesis. The Z-configuration enhances regioselectivity in radical-polar crossover reactions .
  • Key Data :

    Property Value Reference
    Yield 75–93% (dependent on substrate)
    ¹¹B NMR (CDCl₃) δ 33.7 ppm

Fluorinated Alkenyl Boronates

  • Example : (E/Z)-4,4,5,5-Tetramethyl-2-(tridecafluoro-7-methyltetradec-6-en-5-yl)-1,3,2-dioxaborolane.
  • Electronic Effects : Fluorine substituents increase electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions but reducing stability under basic conditions .
  • NMR Data :

    NMR Type Chemical Shifts (δ, ppm) Reference
    ¹H Complex splitting (styryl CH)
    ¹³C{¹⁹F} Distinct fluorocarbon signals

Tetraphenylethylene (TPE)-Functionalized Boronates

  • Example : TPE-Bpin (CAS 1260865-91-5).
  • Molecular Weight : 458.41 g/mol .

Heteroaromatic-Substituted Boronates

  • Example : 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2).
  • Reactivity : The benzo[b]thiophene group enhances stability and π-stacking in organic semiconductors, unlike the THF-alkenyl group’s flexibility .

Stability and Reactivity Trends

Compound Type Hydrolytic Stability Reactivity in Suzuki-Miyaura
THF-alkenyl (Z-configuration) Moderate High (due to alkenyl-B bond)
Fluorinated alkenyl Low Very High
TPE-functionalized High Moderate

Notes:

  • The THF group in the target compound offers partial steric protection, improving stability compared to fluorinated derivatives .
  • Z-configuration enhances compatibility with radical-polar crossover reactions, enabling access to functionalized allylboronates .

Biological Activity

4,4,5,5-Tetramethyl-2-[(Z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane (CAS No. 331958-88-4) is a boron-containing compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Structure : The compound features a dioxaborolane ring and a tetrahydrofuran moiety, contributing to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antimicrobial Activity : Studies have indicated that boron-containing compounds exhibit antimicrobial properties. The presence of the dioxaborolane structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. Boron compounds are known for their ability to target cancer cells selectively while sparing normal cells. This selectivity could be attributed to the unique interactions of boron with biological molecules.
  • Enzyme Inhibition : Some studies have reported that dioxaborolanes can act as enzyme inhibitors. For example, they may inhibit proteases or phosphatases involved in cellular signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to metabolism

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of dioxaborolanes demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The research highlighted its potential use as a therapeutic agent in cancer treatment.

Synthesis and Applications

The synthesis of this compound involves the reaction of appropriate boron precursors with tetrahydrofuran derivatives under controlled conditions. Its applications extend beyond medicinal chemistry into materials science due to its unique structural properties.

Q & A

Basic: What synthetic strategies are recommended for preparing 4,4,5,5-Tetramethyl-2-[(Z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane, and how can purity be optimized?

Methodological Answer:

  • Multi-step Synthesis : The compound is typically synthesized via a two-step process:
    • Formation of the tetrahydrofuran-3-ylidenemethyl intermediate through Wittig or Horner-Wadsworth-Emmons reactions using tetrahydrofuran-3-carbaldehyde derivatives.
    • Boronation : Reaction of the intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions (e.g., THF, −78°C to room temperature) .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by <sup>1</sup>H/<sup>11</sup>B NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the tetrahydrofuran methylidene proton (δ 5.8–6.2 ppm, doublet) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
  • <sup>11</sup>B NMR : A singlet near δ 30–32 ppm confirms boron coordination .
  • IR Spectroscopy : B-O stretching at 1350–1380 cm⁻¹ and C=C (tetrahydrofuran) at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion validation (e.g., [M+H]<sup>+</sup> calculated for C12H20BO3: 223.14) .

Advanced: How does the Z-configuration of the tetrahydrofhenylidene group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Effects : The Z-configuration imposes steric hindrance near the boron center, slowing transmetallation in Suzuki-Miyaura couplings. However, it enhances regioselectivity in aryl-aryl bond formation due to restricted rotation .
  • Experimental Validation : Compare reaction rates and yields with E-isomer analogs (if accessible). Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model transition states and orbital interactions .

Advanced: How can contradictory data on hydrolysis stability be resolved?

Methodological Answer:

  • Controlled Studies : Conduct stability assays under varying pH (4–10), temperatures (4–40°C), and solvents (aqueous/organic mixtures). Monitor degradation via <sup>11</sup>B NMR .
  • Mechanistic Insight : Hydrolysis likely proceeds via nucleophilic attack on boron. Stabilize the compound using aprotic solvents (e.g., DMF) or additives (e.g., BHT) to suppress radical pathways .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Synthesize biaryl motifs for kinase inhibitors (e.g., EGFR, BTK). Optimize reaction conditions (Pd(OAc)2, SPhos ligand, K2CO3, 80°C) to achieve >80% yield .
  • Proteolysis-Targeting Chimeras (PROTACs) : Use as a boronic acid warhead to target E3 ligases .

Advanced: What computational tools are suitable for studying its electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., using ORCA 5.0, def2-TZVP basis set).
  • Molecular Dynamics (MD) : Simulate solvent interactions (GROMACS, AMBER force field) to predict solubility and aggregation behavior .

Basic: How should this compound be stored to prevent decomposition?

Methodological Answer:

  • Storage Conditions : Argon atmosphere, −20°C in amber vials. Avoid moisture (use molecular sieves) and light .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare with fresh samples via HPLC .

Advanced: What strategies improve its performance in polymer synthesis?

Methodological Answer:

  • Controlled Radical Polymerization : Use as a boron-containing initiator in ATRP (e.g., CuBr/PMDETA catalyst) to synthesize stimuli-responsive polymers .
  • Post-Polymerization Modification : React pendant boronate groups with diols (e.g., PEG) for hydrogel formation .

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